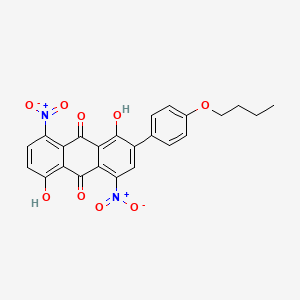
9,10-Anthracenedione, 2-(4-butoxyphenyl)-1,5-dihydroxy-4,8-dinitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Anthracenedione, 2-(4-butoxyphenyl)-1,5-dihydroxy-4,8-dinitro- is a complex organic compound belonging to the anthraquinone family Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 2-(4-butoxyphenyl)-1,5-dihydroxy-4,8-dinitro- typically involves multi-step organic reactions. The starting material is often anthracene, which undergoes oxidation to form anthraquinone. Subsequent nitration, hydroxylation, and alkylation reactions introduce the nitro, hydroxy, and butoxyphenyl groups, respectively. Each step requires specific reagents and conditions, such as concentrated nitric acid for nitration, sodium hydroxide for hydroxylation, and butyl bromide for alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of catalysts, controlled temperatures, and pressures are crucial to ensure high yields and purity. Industrial methods also focus on optimizing reaction times and minimizing by-products to enhance efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Anthracenedione, 2-(4-butoxyphenyl)-1,5-dihydroxy-4,8-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Wissenschaftliche Forschungsanwendungen
9,10-Anthracenedione, 2-(4-butoxyphenyl)-1,5-dihydroxy-4,8-dinitro- has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of 9,10-Anthracenedione, 2-(4-butoxyphenyl)-1,5-dihydroxy-4,8-dinitro- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites, modulating the activity of these targets. For instance, the nitro groups may participate in redox reactions, while the hydroxy groups can form hydrogen bonds, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9,10-Anthracenedione, 4,8-diamino-2-(4-butoxyphenyl)-1,5-dihydroxy-
- 9,10-Anthracenedione, 1,5-diamino-2,6-bis(4-butoxyphenyl)-4,8-dihydroxy-
Uniqueness
Compared to similar compounds, 9,10-Anthracenedione, 2-(4-butoxyphenyl)-1,5-dihydroxy-4,8-dinitro- stands out due to its unique combination of functional groups. The presence of both nitro and hydroxy groups provides a balance of electron-withdrawing and electron-donating effects, influencing its reactivity and potential applications. Additionally, the butoxyphenyl group enhances its solubility and stability, making it suitable for various industrial and research purposes.
Eigenschaften
CAS-Nummer |
116266-17-2 |
|---|---|
Molekularformel |
C24H18N2O9 |
Molekulargewicht |
478.4 g/mol |
IUPAC-Name |
2-(4-butoxyphenyl)-1,5-dihydroxy-4,8-dinitroanthracene-9,10-dione |
InChI |
InChI=1S/C24H18N2O9/c1-2-3-10-35-13-6-4-12(5-7-13)14-11-16(26(33)34)19-21(22(14)28)24(30)18-15(25(31)32)8-9-17(27)20(18)23(19)29/h4-9,11,27-28H,2-3,10H2,1H3 |
InChI-Schlüssel |
UTYQTDRTQWTZPU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C2=CC(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



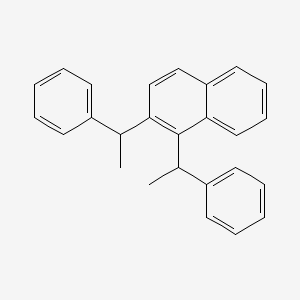
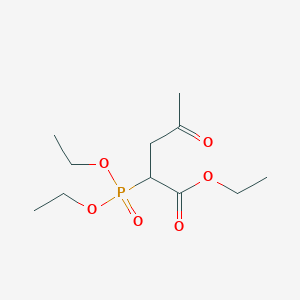

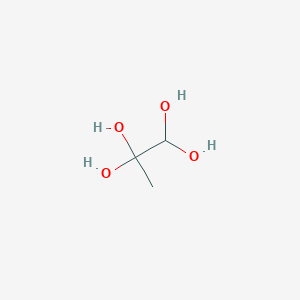
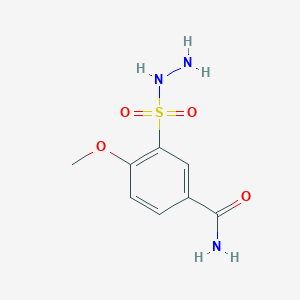
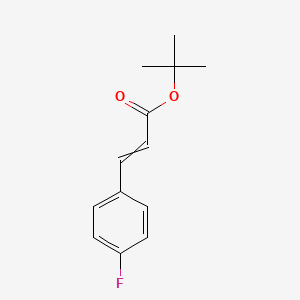
![(1-Phenyl-6,10-dithia-2-azaspiro[4.5]dec-1-en-3-yl)methanol](/img/structure/B14313368.png)
![4-Azido-N-{6-oxo-6-[(pyren-1-yl)amino]hexyl}benzamide](/img/structure/B14313370.png)
![3-Bromo-1-[(butylsulfanyl)methyl]quinolin-1-ium chloride](/img/structure/B14313371.png)

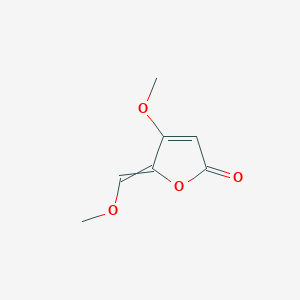

![6-[2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethyl]-2,3-dimethoxybenzaldehyde](/img/structure/B14313416.png)
